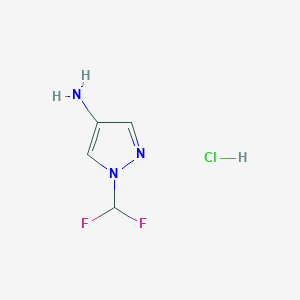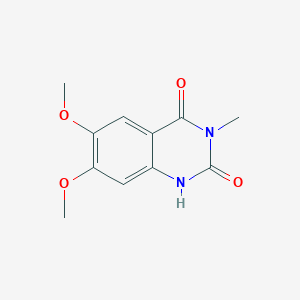
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C11H12N2O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 236.22 g/mol .Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Analytical techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are crucial in assessing the antioxidant capacity of compounds, including quinazoline derivatives. These methods, based on spectrophotometry, can evaluate the antioxidant potential of complex samples, potentially including derivatives like "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" (Munteanu & Apetrei, 2021).
Antioxidant Applications
The antioxidant ethoxyquin and its analogues, including quinoline derivatives, have demonstrated efficacy in preserving polyunsaturated fatty acids in fish meal, indicating their potential as antioxidants in food and possibly pharmaceutical applications (de Koning, 2002).
Antitumor Antibiotic Interactions
Quinoline derivatives like streptonigrin show antitumor activity through DNA strand scission facilitated by metal ions, suggesting a pathway for "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" in cancer research or treatment (Harding & Long, 1997).
Redox Mediators in Environmental Remediation
The application of redox mediators in conjunction with enzymes for the degradation of organic pollutants indicates a potential role for quinazoline derivatives in environmental science, particularly in enhancing the efficiency of pollutant breakdown in wastewater treatment (Husain & Husain, 2007).
Isoquinoline Derivatives in Therapeutics
The therapeutic potential of tetrahydroisoquinolines, a structurally similar class to quinazolines, in cancer and central nervous system disorders highlights the broad pharmacological relevance of nitrogen-containing heterocycles. This suggests avenues for the application of "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" in drug discovery and development (Singh & Shah, 2017).
Safety And Hazards
The safety data sheet for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDZFXRQHXBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
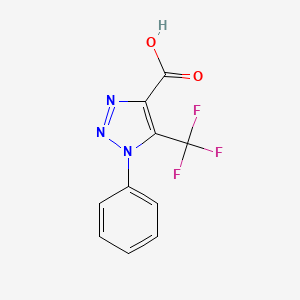
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
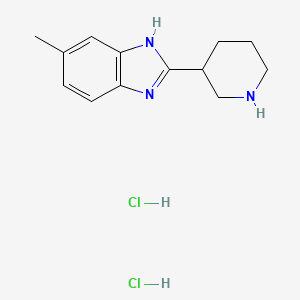
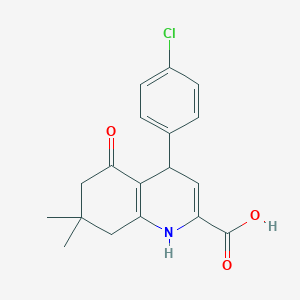
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
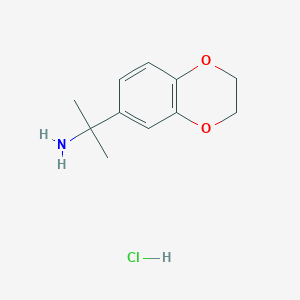

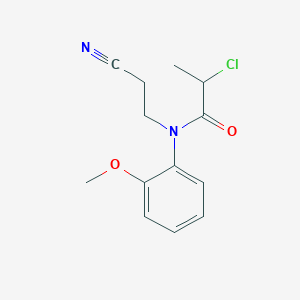
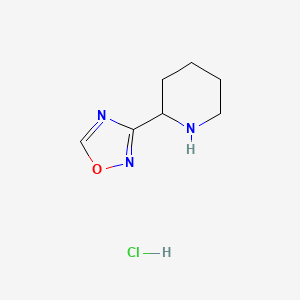
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
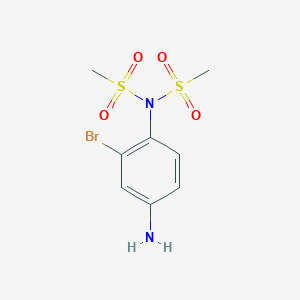
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
